KRAS G12C inhibitor 20

CAS No.:

Cat. No.: VC16671897

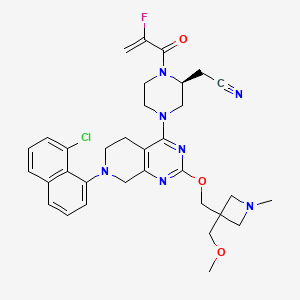

Molecular Formula: C33H37ClFN7O3

Molecular Weight: 634.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H37ClFN7O3 |

|---|---|

| Molecular Weight | 634.1 g/mol |

| IUPAC Name | 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[3-(methoxymethyl)-1-methylazetidin-3-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1 |

| Standard InChI Key | WGNKFEDTYNVQAY-DEOSSOPVSA-N |

| Isomeric SMILES | CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |

| Canonical SMILES | CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |

Introduction

The KRAS-G12C Mutation and Its Oncogenic Role

KRAS Signaling in Cellular Homeostasis and Cancer

The KRAS protein operates as a molecular switch, cycling between active GTP-bound and inactive GDP-bound states to regulate cell proliferation, survival, and differentiation. Mutations at codon 12—particularly the glycine-to-cysteine substitution (G12C)—impair GTP hydrolysis, locking KRAS in a constitutively active state that drives uncontrolled oncogenic signaling . This mutation occurs in approximately 13% of NSCLC and 3% of CRC cases, correlating with aggressive tumor behavior and poor prognosis .

Structural Basis for KRAS-G12C Targetability

The G12C mutation introduces a cysteine residue adjacent to the switch-II pocket, creating a unique hydrophobic cavity accessible to small molecules. Unlike earlier attempts to inhibit farnesyltransferase or downstream effectors, covalent inhibitors exploit this structural vulnerability by forming irreversible bonds with cysteine 12, stabilizing KRAS in its inactive conformation . Preclinical studies using crystallography and mass spectrometry confirmed that compounds like sotorasib and adagrasib occupy the P2 pocket, sterically hindering GTP binding and effector interaction .

Table 1: Key KRAS-G12C Inhibitors in Clinical Development

| Compound | Developer | Mechanism | Clinical Stage | Key Trials |

|---|---|---|---|---|

| Sotorasib | Amgen | Covalent GDP-state inhibitor | FDA-approved | CodeBreaK 100/101/200 |

| Adagrasib | Mirati Therapeutics | Covalent GDP-state inhibitor | FDA-approved | KRYSTAL-1/2 |

| GFH925 | GenFleet Therapeutics | Covalent inhibitor | Phase III | NCT06372291 (CRC) |

| BI-2865 | Boehringer Ingelheim | Non-covalent pan-KRAS | Preclinical | N/A |

First-Generation Covalent KRAS-G12C Inhibitors

Adagrasib: Enhanced Pharmacokinetics and CNS Penetration

Engineered for prolonged target engagement, adagrasib’s half-life of 23 hours enables sustained KRAS-G12C suppression. The KRYSTAL-1 trial reported a 43% ORR in NSCLC, with intracranial responses observed in patients with brain metastases . In CRC, adagrasib combined with cetuximab (anti-EGFR) achieved a 46% ORR, highlighting the importance of vertical pathway inhibition .

Mechanisms of Resistance to KRAS-G12C Inhibition

Primary (Intrinsic) Resistance

Approximately 60–70% of KRAS-G12C-mutant tumors exhibit innate insensitivity to monotherapy. Genomic analyses implicate co-mutations in KEAP1/NFE2L2, which activate antioxidant pathways, and STK11/LKB1, which alter metabolic dependencies . Cells with high basal RTK signaling (e.g., EGFR, MET) maintain RAS activation through wild-type HRAS/NRAS, bypassing KRAS-G12C inhibition .

Adaptive and Acquired Resistance

Single-cell RNA sequencing of resistant clones reveals heterogeneous mechanisms:

-

MAPK Reactivation: Feedback upregulation of EGFR, FGFR, or AURKA restores ERK phosphorylation within 72 hours of treatment .

-

KRAS-G12C Protein Renewal: Newly synthesized KRAS-G12C escapes inhibition by rapidly binding GTP before inhibitor engagement .

-

Phenotypic Plasticity: Epithelial-to-mesenchymal transition (EMT) and YAP1 activation promote survival via PI3K-AKT and Hippo pathways .

Table 2: Resistance Mechanisms and Therapeutic Countermeasures

| Mechanism | Biomarkers | Targeting Strategies | Clinical Trials |

|---|---|---|---|

| RTK/EGFR feedback | p-EGFR, p-HER3 | Afatinib + Adagrasib | KRYSTAL-14 (NCT04699187) |

| SHP2/PTPN11 activation | p-SHP2, p-GAB1 | TNO155 + Sotorasib | NCT04330664 |

| KRAS-G12C allele amplification | KRAS copy number gain | Cyclin-dependent kinase inhibitors | Preclinical |

| Immune exclusion | PD-L1, CD8+ T-cell density | Pembrolizumab + Sotorasib | CodeBreaK 101 |

Next-Generation Inhibitors and Combination Approaches

GFH925: Expanding into Colorectal Cancer

GenFleet’s GFH925 emerged as the first KRAS-G12C inhibitor to enter Phase III trials for CRC (NCT06372291). Pooled Phase I data showed a 42% ORR and 5.8-month median PFS, surpassing historical benchmarks for regorafenib or TAS-102 . Unlike sotorasib, GFH925 exhibits minimal off-target binding to KEAP1, potentially mitigating oxidative stress-related resistance .

BI-2865: A Pan-KRAS Inhibitor

BI-2865 represents a paradigm shift by non-covalently targeting both active and inactive KRAS conformations. Structural studies reveal binding to the α2-α3 helices and switch-II loop, stabilizing KRAS in a nucleotide-free state . This pan-inhibition approach suppresses G12A/C/D/F/V/S, G13C/D, and Q61H mutants with nanomolar potency, while sparing wild-type HRAS/NRAS . In PDX models, BI-2865 induced tumor regressions without weight loss, suggesting a favorable therapeutic index .

Future Directions and Unanswered Questions

Ongoing research must address:

-

Tumor Microenvironment (TME) Interactions: Hypoxia and CAF-secreted factors (e.g., HGF, IL-6) upregulate RAS-MAPK signaling independently of KRAS mutations .

-

Intermittent Dosing: Pulsatile inhibitor administration may delay resistance by preventing clonal outgrowth of adaptive cells .

-

KRAS Degraders: PROTAC molecules like LC-2 show preclinical efficacy in degrading KRAS-G12C and overcoming RTK-mediated resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume